

Diethylsilane Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylsilane*

Cat. No.: *B7801327*

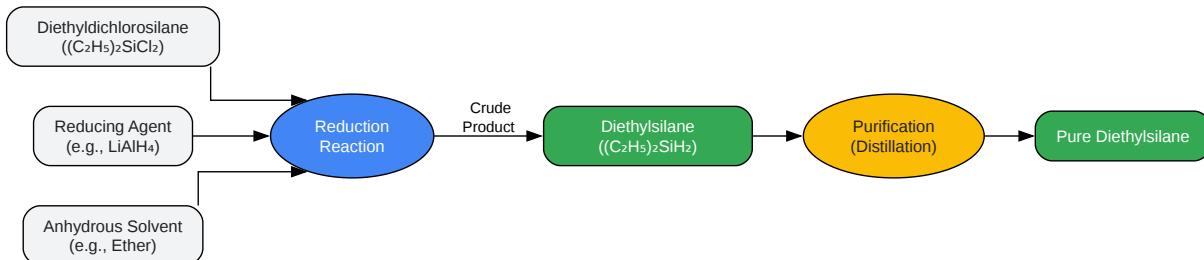
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylsilane ((C₂H₅)₂SiH₂), a member of the organosilane family, is a versatile and reactive dihydrosilane. Characterized by the presence of two ethyl groups and two hydrogen atoms attached to a central silicon atom, its chemistry is dominated by the reactivity of the Si-H bonds. It serves as a powerful and often gentle reducing agent and a key building block in hydrosilylation reactions. Its utility extends from academic research to industrial applications, including the synthesis of fine chemicals, pharmaceuticals, and materials science for microelectronics.^{[1][2]} This guide provides a comprehensive overview of the synthesis, core chemical reactions, and experimental applications of **diethylsilane**, with a focus on practical data and methodologies for the research scientist.

Physical and Spectroscopic Properties


Diethylsilane is a clear, colorless, and highly flammable liquid.^[3] Proper handling and storage are critical due to its reactivity and flammability. Key physical properties are summarized in the table below.

Property	Value	References
Molecular Formula	C ₄ H ₁₂ Si	[4][5]
Molecular Weight	88.22 g/mol	[4][5]
Boiling Point	56 °C	[2][4]
Melting Point	-132 °C	[2]
Density	0.681 g/mL at 25 °C	[2][4]
Refractive Index (n ²⁰ /D)	1.391 - 1.3921	[3]
Flash Point	-20 °C	[3]
Auto-ignition Temp.	218 °C	[3]

Spectroscopic data is crucial for the identification and characterization of **diethylsilane**. While a specific public spectrum for **diethylsilane** is not readily available, data for analogous compounds like dimethylsilane and triethylsilane provide insight into expected shifts. For dimethylsilane, proton NMR shows signals at δ =0.09 ppm (Si-CH₃) and δ =3.80 ppm (Si-H).[6] For triethylsilane, signals appear around δ =0.5-1.0 ppm for the ethyl groups.[7] Therefore, the ¹H NMR of **diethylsilane** is expected to show a triplet-quartet system for the ethyl groups and a characteristic signal for the Si-H protons.

Synthesis of Diethylsilane

The synthesis of **diethylsilane** and other alkylsilanes is most commonly achieved through the reduction of the corresponding alkylchlorosilanes. This method is favored for its directness and high yields.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Diethylsilane**.

Experimental Protocol: Reduction of Diethyldichlorosilane

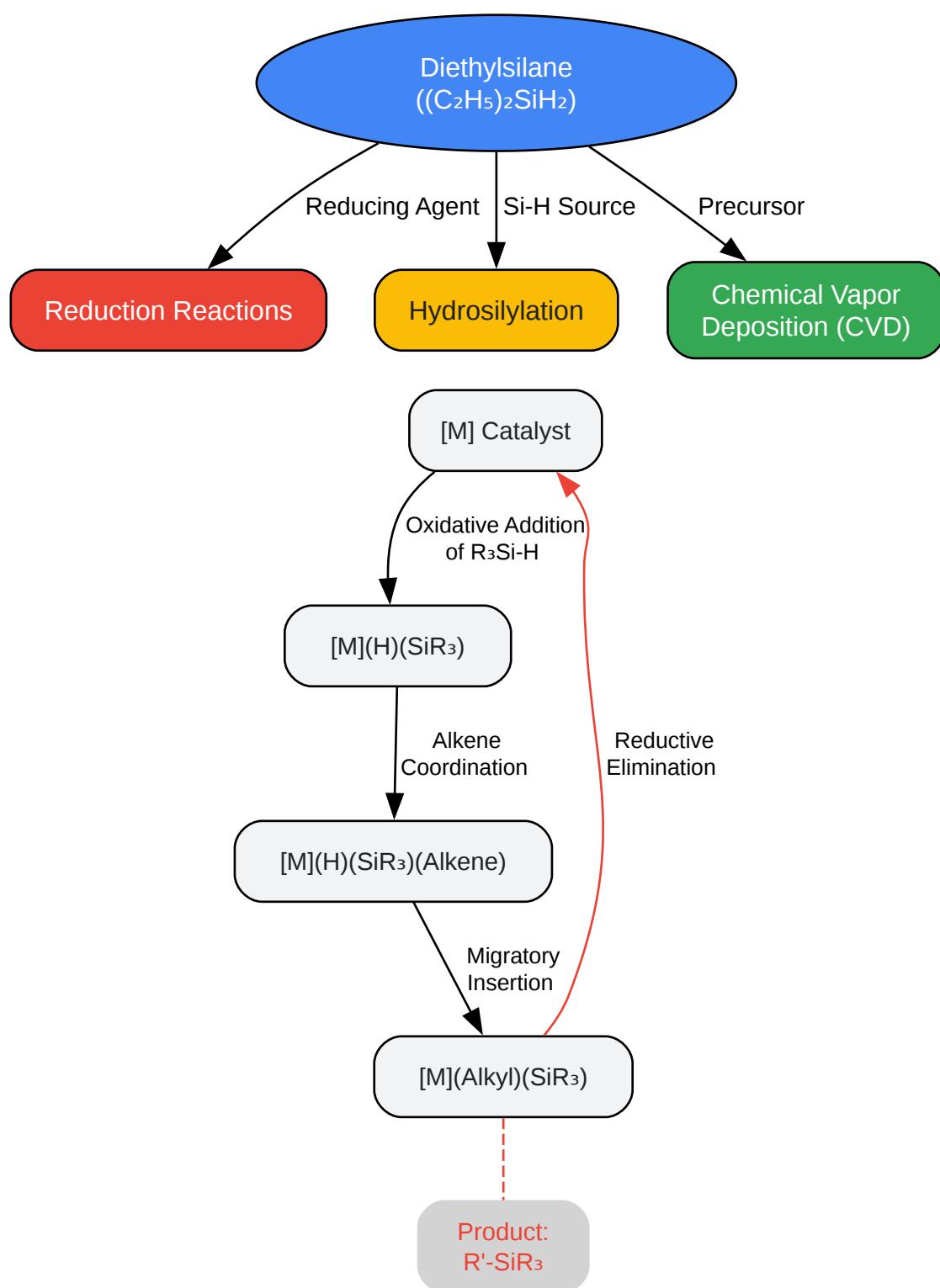
This protocol is based on established methods for the synthesis of alkylsilanes from their corresponding chlorides.

Materials:

- Diethyldichlorosilane ($(C_2H_5)_2SiCl_2$)
- Lithium aluminum hydride ($LiAlH_4$) or Lithium hydride (LiH)
- Anhydrous diethyl ether or other suitable anhydrous solvent
- Inert gas supply (Nitrogen or Argon)

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel


- Magnetic stirrer
- Heating mantle
- Distillation apparatus

Procedure:

- Apparatus Setup: Assemble a dry three-necked flask with a dropping funnel, reflux condenser (fitted with a drying tube), and a gas inlet. Purge the entire system with an inert gas.
- Reagent Charging: Charge the flask with a stirred suspension of the reducing agent (e.g., LiAlH_4) in anhydrous diethyl ether.
- Addition of Precursor: Add diethyldichlorosilane, either neat or dissolved in anhydrous ether, dropwise from the dropping funnel to the stirred suspension. Control the addition rate to maintain a gentle reflux.
- Reaction: After the addition is complete, continue stirring and refluxing the mixture for several hours to ensure the reaction goes to completion.
- Work-up and Isolation: Cool the reaction mixture. The product, **diethylsilane**, is volatile (bp 56 °C) and can be isolated directly from the reaction mixture by fractional distillation.
- Purification: The collected distillate can be further purified by a final fractional distillation to yield high-purity **diethylsilane**.

Core Chemistry and Applications

The reactivity of **diethylsilane** is centered around the Si-H bond, making it a key reagent in reduction and hydrosilylation reactions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethylsilane D1889 for Sale at City Chemical | CAS NO: 542-91-6 [citychemical.com]
- 2. DIETHYLSILANE CAS#: 542-91-6 [m.chemicalbook.com]
- 3. gelest.com [gelest.com]
- 4. 542-91-6 CAS MSDS (DIETHYLSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Diethylsilane 99 542-91-6 [sigmaaldrich.com]
- 6. DIMETHYLSILANE(1111-74-6) 1H NMR [m.chemicalbook.com]
- 7. Triethylsilane(617-86-7) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Diethylsilane Chemistry: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7801327#literature-review-on-diethylsilane-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com